2-(cyclobutylmethyl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
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Overview
Description
2-(cyclobutylmethyl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a heterocyclic compound that features a unique combination of cyclobutylmethyl, imidazole, and triazolopyrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclobutylmethyl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, solvent-free conditions, or microwave-assisted synthesis to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(cyclobutylmethyl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-(cyclobutylmethyl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound is of interest for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties, such as electronic or optical materials .
Mechanism of Action
The mechanism of action of 2-(cyclobutylmethyl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrazine derivatives, such as:
- 1,2,4-triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties
- 1,2,4-triazolo[4,3-a]quinoxalines
- 1,2,4-triazino[4,3-a]quinoxalines
Uniqueness
What sets 2-(cyclobutylmethyl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H14N6O |
---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
2-(cyclobutylmethyl)-8-imidazol-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C13H14N6O/c20-13-18-7-5-15-11(17-6-4-14-9-17)12(18)16-19(13)8-10-2-1-3-10/h4-7,9-10H,1-3,8H2 |
InChI Key |
QZJPVGZDOHQULI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN2C(=O)N3C=CN=C(C3=N2)N4C=CN=C4 |
Origin of Product |
United States |
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